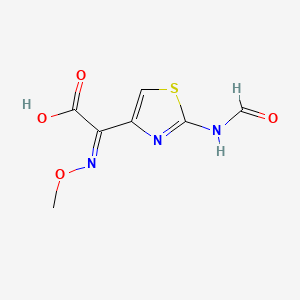

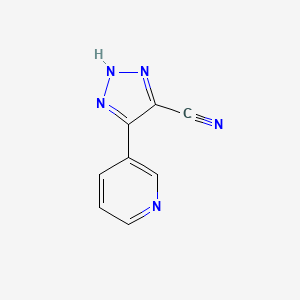

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile

Descripción general

Descripción

The compound "4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 3-pyridyl group attached to the 4-position of the triazole ring suggests potential for varied chemical reactivity and the possibility of forming coordination complexes with metals .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," a term that describes a variety of efficient, wide-ranging synthetic processes. For instance, the synthesis of pyridyltriazole ligands bearing a substituted phenyl arm was achieved using a click chemistry strategy, which is a testament to the versatility and efficiency of this approach in creating triazole derivatives . Similarly, the synthesis of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles was performed by a one-pot reaction, showcasing the operational simplicity and high selectivity of such methods .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be significantly influenced by the substituents on the triazole ring. For example, the direct connection of a substituted phenyl arm at the N1 position of the triazolyl ring can affect the geometry of both the ligands and their corresponding metal complexes . The crystal structure of 4-(p-methoxyphenyl)-3,5-bis(4-pyridyl)-1,2,4-triazole revealed that the pyridyl rings, phenyl ring, and triazole ring do not share a common plane, indicating that the spatial arrangement of substituents can lead to diverse molecular geometries .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including coupling reactions and transannulation processes. For instance, triazenes were obtained by a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Additionally, the synthesis of 4-pyrrolin-2-ones was achieved through Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles with diazo esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of a nitrophenyl arm in a tricarbonylrhenium complex of a pyridyltriazole ligand quenched luminescence due to a high probability of non-radiative deactivation, indicating that substituents can affect the photophysical properties of these compounds . The crystal structure of 4-ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione showed that molecules are hydrogen-bonded, forming chains parallel to the crystal axis, which could impact the compound's solubility and stability .

Aplicaciones Científicas De Investigación

Synthesis and Methodological Advancements

The compound has been utilized in the development of synthesis methodologies. For instance, a series of novel triazolo[4,3-a]-pyrimidines were synthesized using a one-pot reaction involving 3-amino-1,2,4-triazole, showcasing operational simplicity and good yields (Ablajan et al., 2012). Moreover, the compound serves as a precursor in the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, demonstrating moderate antimicrobial activity and highlighting its potential in medicinal chemistry (Komsani et al., 2015).

Antimicrobial Applications

The antimicrobial potential of derivatives of 4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile has been extensively explored. A study reported the synthesis of triazole derivatives and their evaluation for antibacterial and antifungal activities, with some compounds exhibiting moderate antimicrobial properties (Komsani et al., 2015). Another research effort focused on the synthesis and antimicrobial activities of novel triazolyl and pyrazolyl derivatives, further emphasizing the compound's relevance in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Advanced Material and Chemical Analysis

The compound also finds applications in advanced materials science and analytical chemistry. For example, studies involving the spectroscopic characterization and quantum chemical computations of related triazole molecules provide insights into their electronic structure and potential applications in material science (Gökce et al., 2016).

Precursor for Drug Development

Furthermore, the compound acts as a crucial intermediate in the synthesis of drug candidates. Research has demonstrated its role as a building block for developing potential anticancer drugs, indicating its significance in the pharmaceutical industry (Sekh et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

5-pyridin-3-yl-2H-triazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-4-7-8(12-13-11-7)6-2-1-3-10-5-6/h1-3,5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTPBPLIVYBPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237716 | |

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Pyridyl)-1H-1,2,3-Triazole-5-Carbonitrile | |

CAS RN |

884504-69-2 | |

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Pyridinyl)-1H-1,2,3-triazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)